Azide-PEG5-Tos, also known by its chemical identifier CAS 236754-49-7, is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide group and a tosyl group. This compound is primarily utilized in the field of bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for participation in click chemistry reactions, facilitating the formation of stable triazole linkages with alkyne-functionalized molecules. The tosyl group serves as an excellent leaving group for nucleophilic substitutions, enhancing the compound's utility in various chemical reactions .
The synthesis of Azide-PEG5-Tos typically involves several key steps:
In industrial applications, this synthesis is scaled up using bulk reactors to accommodate larger quantities of starting materials while maintaining controlled reaction conditions .
Azide-PEG5-Tos features a linear structure characterized by:
The molecular weight of Azide-PEG5-Tos is approximately 5,000 Da, which contributes to its solubility in aqueous environments and its effectiveness in bioconjugation applications .
Azide-PEG5-Tos is primarily involved in click chemistry reactions, where it reacts with alkyne compounds to form stable 1,2,3-triazoles. This reaction is characterized by its high efficiency and specificity:
These reactions are advantageous for creating complex biomolecules with precise modifications for therapeutic applications .
The mechanism of action of Azide-PEG5-Tos involves its role as a linker in PROTAC technology. The compound operates through the following processes:
This mechanism allows for targeted therapeutic interventions by modulating protein levels within cells .
Azide-PEG5-Tos exhibits several notable physical and chemical properties:
These properties make Azide-PEG5-Tos an attractive candidate for applications in drug delivery and bioconjugation .
Azide-PEG5-Tos has numerous applications in scientific research and drug development:
The development of PEG-based linkers represents a transformative journey in biomedical engineering that began with foundational PEGylation technology in the 1970s:
First-Generation PEGylation (1970s-1990s): Initial efforts focused on homobifunctional PEG derivatives primarily used to improve protein stability and reduce immunogenicity. These early linkers suffered from random conjugation patterns that often compromised bioactivity due to modification near active sites. The advent of monofunctional mPEG reagents represented a significant advancement but still offered limited application in complex conjugate synthesis [6].
Heterobifunctional Breakthroughs (Late 1990s): The introduction of asymmetric PEG linkers with different terminal functional groups enabled controlled, sequential conjugation strategies. These reagents allowed researchers to connect biomolecules and payloads through orthogonal chemistry, preserving functional integrity. The PEG5 chain length emerged as particularly advantageous, balancing molecular flexibility (essential for receptor binding) with minimal immunogenicity and optimal renal clearance profiles [5] [6].
Modern Precision Linkers (2000s-Present): Azide-PEG5-Tos exemplifies contemporary linker design that integrates bioorthogonal reactivity with precise conjugation capabilities. Its development was accelerated by the Nobel Prize-winning click chemistry concept, which provided the theoretical foundation for its azide-alkyne cycloaddition capabilities. The strategic selection of the tosylate group stems from its established reliability in nucleophilic displacement reactions with biomolecular nucleophiles (-NH₂, -SH) [3] [5].
Table 1: Evolution of PEG-Based Linker Technology
Generation | Time Period | Representative Linkers | Key Limitations Addressed |
---|---|---|---|
First Generation | 1970s-1990s | Homobifunctional PEG diols | Random conjugation, loss of bioactivity |
Second Generation | Late 1990s | NHS-PEG-Maleimide | Controlled conjugation, orthogonal chemistry |
Third Generation | 2000s-Present | Azide-PEG5-Tos, DBCO-PEG-NHS | Bioorthogonal reactivity, in vivo compatibility |
The progression toward specialized linkers like Azide-PEG5-Tos demonstrates the pharmaceutical industry's response to the demanding requirements of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where precise spatial arrangement between targeting and effector components is critical for efficacy.
Heterobifunctional PEG linkers have become indispensable molecular tools in targeted therapeutics due to their unique ability to bridge diverse functional domains through orthogonal conjugation pathways:
ADC Construction Precision: In antibody-drug conjugates, Azide-PEG5-Tos enables site-specific conjugation of cytotoxic agents to monoclonal antibodies. The tosylate end reacts efficiently with lysine residues or engineered cysteine thiols on antibodies, while the azide terminus provides a bioorthogonal handle for strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized toxins. This controlled conjugation addresses the heterogeneity problem that plagued early ADCs with random lysine linkages, significantly improving batch-to-batch consistency and therapeutic index [1] [4].
PDC Advantages Realization: For peptide-drug conjugates, Azide-PEG5-Tos facilitates the creation of compact, tumor-penetrating therapeutics. The hydrophilic PEG5 spacer counterbalances the hydrophobic character of potent cytotoxins, maintaining overall conjugate solubility without requiring large protein scaffolds. This property is crucial given that PDCs typically range between 2-20 kDa – substantially smaller than their 150 kDa ADC counterparts – enabling superior tissue penetration and stromal transport [6].
Dual-Functionality in Prodrug Activation: The linker's architecture supports stimuli-responsive prodrug designs where the PEG spacer can be engineered with cleavable elements sensitive to tumor-specific triggers (pH, reductases, proteases). While maintaining circulatory stability, these linkers enable precise payload release within target microenvironments. Additionally, the PEG5 length has demonstrated optimal performance in evading the reticuloendothelial system, extending plasma half-life while maintaining efficient renal clearance to reduce hepatic toxicity [5] [6].
Table 2: Impact of Azide-PEG5-Tos on Targeted Delivery Systems
Therapeutic Platform | Key Contribution | Resulting Advantage |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Site-specific toxin attachment via orthogonal reactions | Improved homogeneity and therapeutic index |
Peptide-Drug Conjugates (PDCs) | Compact architecture with balanced hydrophilicity | Enhanced tumor penetration (2-20 kDa size) |
Nanoparticle Drug Carriers | Surface functionalization with targeting ligands | Active targeting with reduced opsonization |
PROTACs® | Ternary complex formation with E3 ligase ligands | Enhanced cellular degradation of target proteins |
The versatility of Azide-PEG5-Tos extends beyond conventional ADCs to emerging applications such as PROTACs (proteolysis-targeting chimeras), where it connects E3 ubiquitin ligase ligands to target protein binders, creating ternary complexes that direct specific protein degradation [9]. This adaptability underscores its fundamental role in modern bioconjugation across diverse therapeutic modalities.
The molecular architecture of Azide-PEG5-Tos represents a sophisticated integration of two powerful conjugation strategies that operate orthogonally under biocompatible conditions:
Click Chemistry Versatility: The terminal azide group engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,4-disubstituted triazole linkages with alkyne-functionalized molecules. More significantly for biological applications, it undergoes efficient strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (DBCO, BCN) without cytotoxic copper catalysts. This copper-free click chemistry preserves protein integrity and cellular viability during conjugation, making it ideal for biologics functionalization. Kinetic studies show the azide group maintains exceptional stability across physiological pH ranges (pH 4.5-7.4), preventing premature reaction during circulation [1] [3].
Tosylate Reactivity: The tosylate (p-toluenesulfonate) group functions as an activated leaving group with reactivity comparable to bromides in nucleophilic substitution reactions. Its electron-withdrawing sulfonate group stabilizes the transition state during displacement by biological nucleophiles, enabling efficient conjugation with primary amines (ε-amine of lysine, α-amine of peptides) and thiols (cysteine residues) at physiological pH. The reaction proceeds with second-order kinetics and yields stable sulfonate ester linkages without generating cytotoxic byproducts – a significant advantage over maleimide-thiol conjugates that suffer from retro-Michael reactions [5] [8].
PEG5 Spacer Optimization: The pentameric ethylene oxide spacer (OEG5) provides approximately 20Å molecular spacing between functional ends, sufficient to prevent steric interference between conjugated entities. This spacer length demonstrates optimal conformational flexibility while maintaining water solubility (>100 mg/mL in aqueous buffers) – a critical feature for bioconjugation in physiological systems. Nuclear magnetic resonance (NMR) studies confirm the spacer maintains a helical conformation in solution that minimizes hydrophobic collapse and aggregation. The ethylene oxide repeating units confer significant resistance to protein adsorption, reducing opsonization and extending circulatory half-life of resulting conjugates [5] [6].
Table 3: Reaction Parameters for Azide-PEG5-Tos Conjugation Pathways
Reaction Type | Optimal Conditions | Reaction Kinetics | Bioconjugation Applications |
---|---|---|---|
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-10 mM CuSO₄, Sodium Ascorbate, pH 7.0-8.5, RT | k₂ ≈ 1-10 M⁻¹s⁻¹ | Small molecule conjugation, surface functionalization |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, pH 6.5-7.5, 25-37°C | k₂ ≈ 0.1-1.0 M⁻¹s⁻¹ | Sensitive biologics, in vivo conjugation |
Tosylate Aminolysis | pH 7.5-9.0 (amine conjugation), 25-37°C | k₂ ≈ 0.5-5 M⁻¹s⁻¹ | Antibody modification, peptide functionalization |
Tosylate Thiolysis | pH 6.5-7.5 (thiol conjugation), no oxidizing agents | k₂ ≈ 5-20 M⁻¹s⁻¹ | Cysteine-specific conjugation, engineered antibody coupling |
The synthesis of Azide-PEG5-Tos typically involves stepwise etherification starting from azido-PEG5-alcohol (CAS 86770-68-5), followed by tosylation using p-toluenesulfonyl chloride under Schotten-Baumann conditions. This process yields the heterobifunctional linker in high purity (>98% by HPLC), essential for pharmaceutical applications where side reactions could generate immunogenic byproducts [5] [10]. The strategic combination of these orthogonal reactivities enables modular conjugate assembly through sequential conjugation steps: initial tosylate displacement with a biomolecule nucleophile followed by click chemistry with payload alkynes, or vice versa. This flexibility has cemented Azide-PEG5-Tos as a fundamental building block in the expanding toolkit of bioconjugation chemistry.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7